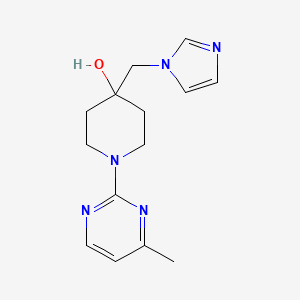![molecular formula C21H19N3O2 B5649044 1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5649044.png)
1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolopyrimidine derivatives involves various chemical reactions, including methylation, anion-exchange reactions, and oxidative cyclization. For instance, the synthesis of 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates was achieved through methylation and subsequent anion-exchange reactions, showcasing the complex synthesis pathways for these compounds (Igarashi et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives reveals remarkable structural characteristics, including stability and redox potential, which are clarified through UV-vis, NMR spectral data, and X-ray crystal analyses. The stability is quantified by pK(R+) values, indicating the electron-donating ability of the pyrrolopyrimidine ring and its structural perturbations (Igarashi et al., 2006).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives undergo various chemical reactions, including electrophilic substitution, acylation, and redox reactions. These reactions are influenced by the π-electron rich pyrrole ring, which directs the ease and direction of cyclization reactions. Additionally, their NAD+-NADH type redox ability highlights their potential in biochemical applications, allowing for the recycling of redox states in synthetic models of biological processes (Igarashi et al., 2006).
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-(2-methylphenyl)-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-9-7-8-12-16(14)24-13-17-18(19(24)15-10-5-4-6-11-15)20(25)23(3)21(26)22(17)2/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFIESLILMILCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5648961.png)

![9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)
![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5648994.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5649005.png)
![(4-chlorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5649008.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5649013.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5649036.png)
![2-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3-ethyl-1H-indole](/img/structure/B5649042.png)
![3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649057.png)
![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![(1S,9R)-11-(3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5649068.png)
![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)